Cas no 70553-75-2 (Aflatrem)

Aflatrem structure
Aflatrem structure
Productnaam:Aflatrem
CAS-nummer:70553-75-2
MF:C32H39NO4
MW:501.656369447708
CID:565965
PubChem ID:107718

Aflatrem Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
    • Aflatrem
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15
    • ZEL123Y65D
    • AFLATREME
    • C20555
    • Q27295396
    • CHEMBL327558
    • 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R-(3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha))-
    • (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
    • 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPEN-1-YL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R,5BS,7AS,13BS,13CR,15AS)-
    • 70553-75-2
    • 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R-(3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.))-
    • UNII-ZEL123Y65D
    • (3R,5bS,7aS,13bS,13cR,15aS)-\\ 9-(1,1-Dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-\\ hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-\\ benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
    • CHEBI:181944
    • 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cR,15aS)-
    • 19-Hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
    • NS00127058
    • DTXSID70990787
    • NSC629669
    • AKOS040761314
    • 1,1-dimethylallyl-hydroxy-tetramethyl-[?]one
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, [3R-(3.alpha.,5b.alpha.,7a.beta.,13b.alpha.,13c.beta.,15a.alpha.)]-
    • 5b-hydroxy-2,2,13b,13c-tetramethyl-9-(2-methylbut-3-en-2-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
    • alpha,alpha-Dimethylallylpaspalinine
    • HY-N7780
    • CS-0137563
    • Inchi: 1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
    • InChI-sleutel: YVDJBQQJIDPRKP-SLUQHKSNSA-N
    • LACHT: O([H])[C@]12C3=C([H])C([C@@]4([H])C(C([H])([H])[H])(C([H])([H])[H])O[C@]3(C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]1(C([H])([H])[H])C3=C(C5=C(C([H])=C([H])C([H])=C5N3[H])C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C2([H])[H])O4)=O

Berekende eigenschappen

  • Exacte massa: 501.28807
  • Monoisotopische massa: 501.288
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 2
  • Complexiteit: 1090
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.1
  • Topologisch pooloppervlak: 71.6

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.26
  • Kookpunt: 663.6°C at 760 mmHg
  • Vlampunt: 355.2°C
  • Brekindex: 1.643
  • PSA: 71.55
  • Dampfdruk: 0.0±2.1 mmHg at 25°C

Aflatrem Beveiligingsinformatie

Aflatrem Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
TN3351-5mg
Aflatrem
70553-75-2
5mg
¥ 29500 2024-07-20
TargetMol Chemicals
TN3351-1 mL * 10 mM (in DMSO)
Aflatrem
70553-75-2 98%
1 mL * 10 mM (in DMSO)
¥ 35400 2023-09-15
TargetMol Chemicals
TN3351-5 mg
Aflatrem
70553-75-2 98%
5mg
¥ 29,500 2023-07-11
A2B Chem LLC
AH23471-1mg
aflatrem
70553-75-2 98.0%
1mg
$837.00 2023-12-30
A2B Chem LLC
AH23471-5mg
aflatrem
70553-75-2 98.0%
5mg
$910.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81040-5 mg
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
70553-75-2
5mg
¥7200.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81040-5mg
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
70553-75-2 ,98.0%
5mg
¥7200.0 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3351-1 mg
Aflatrem
70553-75-2
1mg
¥3635.00 2022-04-26
TargetMol Chemicals
TN3351-1 ml * 10 mm
Aflatrem
70553-75-2
1 ml * 10 mm
¥ 35400 2024-07-20
Aanbevolen leveranciers
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.